
7-methoxy-α-methyltryptamine chemical
properties

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name:
3-(2-aminopropyl)-7-methoxy-1H-

indole

Cat. No.: B8714065

Get Quote

An In-depth Technical Guide to 7-methoxy-α-methyltryptamine (7-MeO-αMT)

Abstract
This technical guide provides a comprehensive overview of 7-methoxy-α-methyltryptamine (7-

MeO-αMT), a tryptamine derivative belonging to the α-alkylated tryptamine family. While direct

research on this specific isomer is limited, this document synthesizes available data from

closely related analogues to present a detailed account of its chemical properties, plausible

synthesis routes, inferred pharmacological profile, and appropriate analytical methodologies.

By examining the structure-activity relationships within this class of compounds, including the

parent compound α-methyltryptamine (AMT) and its positional methoxy-isomers, we can

construct a robust scientific profile for 7-MeO-αMT. This guide is intended to serve as a

foundational resource for researchers engaged in the study of novel psychoactive compounds

and for professionals in the field of drug development.

Introduction
The α-alkylated tryptamines are a class of synthetic compounds that have been of interest

since the mid-20th century, initially explored for their potential as antidepressants due to their
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structural similarity to serotonin and their ability to inhibit monoamine oxidase (MAO).[1] The

parent compound, α-methyltryptamine (AMT), was developed at Upjohn in the 1960s and was

briefly used as an antidepressant in the Soviet Union.[1] The addition of a methyl group at the

alpha position of the ethylamine side chain protects the molecule from rapid metabolism by

MAO-A, prolonging its duration of action compared to tryptamine itself.[1]

Substitutions on the indole ring, such as the addition of a methoxy (MeO) group, can

significantly alter the pharmacological profile of the parent molecule. The position of this

substitution is critical in determining receptor affinity and overall effects. For instance, 5-

methoxy-α-methyltryptamine (5-MeO-αMT) is a potent psychedelic, whereas the parent

compound AMT exhibits a mix of stimulant, entactogen, and psychedelic properties.[2][3] This

guide focuses on the 7-methoxy isomer, 7-MeO-αMT, a less-studied analogue. By analyzing

data from related compounds, we can infer its properties and provide a framework for future

empirical investigation.

Chemical and Physical Properties
The core structure of 7-MeO-αMT consists of an indole ring substituted with a methoxy group

at the 7-position and an α-methylated ethylamine side chain at the 3-position. Its chemical

properties are expected to be similar to its isomers, such as 5-MeO-αMT.
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Property Value (Predicted/Inferred) Source/Justification

IUPAC Name
1-(7-methoxy-1H-indol-3-

yl)propan-2-amine
Standard nomenclature

Molecular Formula C₁₂H₁₆N₂O
Inferred from isomeric

structure[4]

Molar Mass 204.27 g/mol
Inferred from isomeric

structure[4]

Appearance
Likely a white or off-white

crystalline solid (as salt)

Based on related tryptamine

salts[2]

Solubility

Expected to be soluble in

dilute mineral/organic acids

and methanol; likely insoluble

in nonpolar solvents like

hexane and ether (as salt

form).

Based on solubility of 5-MeO-

αMT HCl[5]

Melting Point

Not empirically determined.

The HCl salt of 5-MeO-αMT

melts at 216-218 °C.[5]

Comparison to isomer

Synthesis and Characterization
The synthesis of 7-substituted α-methyltryptamines can be achieved through established

organic chemistry pathways, most notably leveraging Fischer-type indole cyclizations.

Synthetic Pathway Overview
A viable synthetic route for 7-MeO-αMT involves a multi-step process starting from a

substituted aniline.[6] The key transformations include a Japp–Klingemann coupling, a Fischer

indole synthesis to form the core indole structure, and subsequent hydrolysis to yield the final

tryptamine.[6] An alternative approach involves the reductive amination of a corresponding

indole-2-propanone.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 16 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/5-Methoxy-alpha-methyltryptamine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methoxy-alpha-methyltryptamine
https://deadiversion.usdoj.gov/drug_chem_info/amt.pdf
https://www.swgdrug.org/Monographs/5-METHOXY-a-METHYLTRYPTAMINE.pdf
https://www.swgdrug.org/Monographs/5-METHOXY-a-METHYLTRYPTAMINE.pdf
https://www.tandfonline.com/doi/abs/10.1081/SCC-120034160
https://www.tandfonline.com/doi/abs/10.1081/SCC-120034160
https://pubmed.ncbi.nlm.nih.gov/3385733/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8714065?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The causality behind this synthetic strategy is rooted in its efficiency and control over isomer

placement. The Fischer indole synthesis is a classic and reliable method for constructing the

indole nucleus, and the choice of the starting diazonium salt in the Japp-Klingemann coupling

step dictates the substitution pattern on the benzene portion of the indole ring, ensuring the

methoxy group is placed at the desired 7-position.

Part 1: Hydrazone Formation

Part 2: Indole Ring Formation

Part 3: Final Product Generation

2-Piperidone-3-carboxylic acid

Hydrazone Intermediate

Japp-Klingemann Coupling

7-Methoxy-substituted Diazonium Salt

β-Carboline Derivative

Fischer-type Cyclization

7-Methoxy-α-methyltryptamine (8)

Hydrolysis

Click to download full resolution via product page

Fig. 1: Generalized workflow for the synthesis of 7-MeO-αMT.
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Experimental Protocol: Synthesis via Fischer
Cyclization[6]
This protocol is an adaptation of the method described for 7-alkoxy-α-methyltryptamines.[6]

Self-validation is achieved at each stage through standard analytical techniques (TLC, NMR) to

confirm the formation of intermediates before proceeding.

Step 1: Japp-Klingemann Coupling to form Hydrazone (5).

Dissolve 2-piperidone-3-carboxylic acid in a suitable aqueous alkaline solution.

Prepare the diazonium salt from 3-methoxyaniline by reacting with sodium nitrite in the

presence of a strong acid (e.g., HCl) at 0-5 °C.

Slowly add the cold diazonium salt solution to the solution from the first step, maintaining a

low temperature and alkaline pH.

The resulting hydrazone intermediate precipitates out of the solution.

Filter, wash with cold water, and dry the precipitate. Confirm structure using ¹H NMR.

Step 2: Fischer-type Cyclization to form β-Carboline (6).

Reflux the dried hydrazone intermediate from Step 1 in an acidic medium (e.g., a mixture

of acetic acid and sulfuric acid).

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is

consumed.

Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate

the crude β-carboline derivative.

Filter, wash, and dry the product. Purify via column chromatography if necessary.

Step 3: Hydrolysis to 7-methoxy-α-methyltryptamine (8).

Heat the β-carboline derivative from Step 2 in a strong alkaline solution (e.g., aqueous or

alcoholic KOH) under reflux.
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Continue heating until hydrolysis is complete (monitored by TLC).

Cool the mixture, and extract the product into an organic solvent (e.g., dichloromethane or

ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the

solvent under reduced pressure to yield crude 7-MeO-αMT freebase.

Step 4: Purification and Salt Formation.

The freebase can be purified by column chromatography on silica gel.

For stable storage and handling, the purified freebase is often converted to a salt (e.g.,

hydrochloride or fumarate). Dissolve the freebase in a suitable solvent (e.g., isopropanol)

and add a stoichiometric amount of the desired acid.

The resulting salt will precipitate and can be collected by filtration and dried.

Characterization
The identity and purity of the synthesized 7-MeO-αMT should be confirmed using a suite of

analytical techniques:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the

molecular structure, including the position of the methoxy group and the α-methyl side chain.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern, which

is characteristic of the tryptamine scaffold.

Infrared (IR) Spectroscopy: To identify functional groups such as N-H and C-O stretches.

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final

compound.[8]

Pharmacological Profile (Inferred)
Direct pharmacological data for 7-MeO-αMT is not readily available in published literature.

However, a robust profile can be inferred by examining its structural analogues.
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Inferred Mechanism of Action
The primary mechanism of action for psychoactive tryptamines involves interaction with

serotonin (5-HT) receptors, particularly the 5-HT₂A subtype, and modulation of monoamine

transporters (for serotonin, dopamine, and norepinephrine).[1][2]

Serotonin Receptor Agonism: Like AMT and 5-MeO-αMT, 7-MeO-αMT is expected to be an

agonist at various serotonin receptors. The 5-HT₂A receptor is the primary target for the

psychedelic effects of tryptamines.[3] However, studies on the related compound 7-MeO-

DMT show a significantly lower affinity for the 5-HT₂A receptor compared to its 5-MeO-DMT

isomer.[9] This suggests that the 7-position may be less favorable for potent 5-HT₂A agonism

than the 5-position.

Monoamine Release and Reuptake Inhibition: AMT is a balanced releasing agent and

reuptake inhibitor of serotonin, norepinephrine, and dopamine.[1] The addition of a methoxy

group, as seen in 5-MeO-αMT, can reduce this activity.[3] It is plausible that 7-MeO-αMT

retains some monoamine releasing/reuptake inhibiting properties, but likely less than the

parent compound, AMT.

Monoamine Oxidase Inhibition (MAOI): The α-methyl group confers resistance to MAO, and

AMT itself is a potent inhibitor of MAO-A.[2] This property is likely retained in 7-MeO-αMT.

The combination of serotonin release and MAO inhibition can lead to a significant increase in

synaptic serotonin levels and is a known risk factor for serotonin syndrome.
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Fig. 2: Inferred synaptic mechanism of action for 7-MeO-αMT.

Inferred Metabolism
The metabolism of α-methyltryptamines has been studied in rats and humans, providing a clear

model for predicting the metabolic fate of 7-MeO-αMT.[10][11] The primary metabolic pathways

involve Phase I oxidation followed by Phase II conjugation.

Phase I Metabolism: The indole ring is susceptible to hydroxylation by cytochrome P450

enzymes. For AMT, hydroxylation occurs at the 6 and 7 positions.[10] Given that the 7-

position is already occupied by a methoxy group in 7-MeO-αMT, the most likely sites for

hydroxylation would be the 4, 5, or 6 positions of the indole ring. O-demethylation of the 7-

methoxy group to form 7-hydroxy-α-methyltryptamine is also a highly probable metabolic

step.

Phase II Metabolism: The newly formed hydroxyl groups and the primary amine can then

undergo conjugation. The most common Phase II reactions for tryptamines are
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glucuronidation and sulfation, which increase water solubility and facilitate excretion.[11][12]

N-acetylation of the side-chain amine is another potential pathway.[11]

Therefore, expected urinary metabolites would include hydroxylated derivatives (e.g., 6-

hydroxy-7-methoxy-αMT), the O-demethylated product (7-hydroxy-αMT), and their

corresponding glucuronide and sulfate conjugates.

Analytical Methodologies
The detection and quantification of novel tryptamines in biological matrices are critical for both

clinical and forensic toxicology. Methods developed for AMT and its isomers are directly

applicable to 7-MeO-αMT.

Sample Preparation and Extraction
For analysis in blood or urine, a sample preparation step is required to isolate the analyte from

the biological matrix.

Liquid-Liquid Extraction (LLE): A common method where the sample pH is adjusted to be

basic, and the freebase tryptamine is extracted into an immiscible organic solvent.

Solid-Phase Extraction (SPE): Utilizes a packed cartridge to selectively retain the analyte

while matrix components are washed away. The analyte is then eluted with a small volume of

solvent.

Analytical Protocol: LC-HRMS/MS for Urine
This protocol is adapted from methodologies used for the comprehensive screening of novel

psychoactive substances.[11] Liquid chromatography coupled with high-resolution tandem

mass spectrometry (LC-HRMS/MS) provides the sensitivity and specificity required for

unambiguous identification.

Sample Preparation:

To 1 mL of urine, add an internal standard (e.g., a deuterated analogue).

If desired, perform enzymatic hydrolysis (using β-glucuronidase/arylsulfatase) to cleave

conjugated metabolites and measure total drug concentration.
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Perform solid-phase extraction using a mixed-mode cation exchange cartridge.

Elute the analyte with a basic organic solvent mixture (e.g.,

dichloromethane/isopropanol/ammonium hydroxide).

Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

LC-HRMS/MS Analysis:

Chromatography: Use a C18 or biphenyl column with a gradient elution of water and

acetonitrile (both containing a modifier like formic acid) to achieve chromatographic

separation.[11]

Mass Spectrometry: Operate the mass spectrometer in a positive electrospray ionization

(ESI+) mode.

Data Acquisition: Use a data-dependent acquisition mode. First, a full scan MS1 is

performed to detect precursor ions (for 7-MeO-αMT, the exact mass of the protonated

molecule [M+H]⁺ would be targeted). When an ion of interest is detected, a product ion

scan (MS2) is triggered to generate a characteristic fragmentation spectrum for structural

confirmation.

Data Interpretation:

Confirmation of 7-MeO-αMT is based on the accurate mass of the precursor ion (within a

±5 ppm window) and the presence and relative abundance of characteristic product ions.

Key fragments would include the loss of the amine side chain.
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Fig. 3: General analytical workflow for the detection of 7-MeO-αMT.
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Discussion and Future Directions
7-methoxy-α-methyltryptamine represents an under-researched compound within a well-

established class of psychoactive substances. Based on the principles of medicinal chemistry

and data from its analogues, it is reasonable to predict that 7-MeO-αMT functions as a

monoamine-modulating agent, though likely with a pharmacological profile distinct from its 5-

methoxy isomer. The inferred lower affinity for the 5-HT₂A receptor may suggest that its

psychedelic effects could be less potent than those of 5-MeO-αMT, potentially with a greater

contribution from its MAO-inhibiting and monoamine-releasing properties.

This guide highlights the critical need for empirical research to validate these inferences. Future

work should focus on:

Chemical Synthesis and Characterization: The unambiguous synthesis and full analytical

characterization (NMR, MS, IR, melting point) of 7-MeO-αMT.

In Vitro Pharmacology: A comprehensive receptor binding and functional assay panel,

including all major serotonin and dopamine receptor subtypes, as well as monoamine

transporters.

Metabolism Studies: The use of human liver microsomes or hepatocytes to definitively

identify the metabolic pathways and major metabolites.[11][12]

Analytical Reference Standards: The synthesis of the parent compound and its primary

metabolites to serve as certified reference materials for forensic and clinical laboratories.

By systematically addressing these research gaps, the scientific community can develop a

complete and accurate understanding of the chemical and pharmacological properties of 7-

methoxy-α-methyltryptamine.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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